3-Aminomethyl-1-N-Fmoc-piperidine hydrochloride
Overview
Description
“3-Aminomethyl-1-N-Fmoc-piperidine hydrochloride” is a chemical compound with the molecular formula C21H25ClN2O2 and a molecular weight of 372.89 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “3-Aminomethyl-1-N-Fmoc-piperidine hydrochloride” can be represented by the SMILES notation: C1CC (CN (C1)C (=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CN.Cl
.
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Aminomethyl-1-N-Fmoc-piperidine hydrochloride” include a molecular formula of C21H25ClN2O2 and a molecular weight of 372.89 .
Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics research for the study of proteomes and their functions. The Fmoc group protects the amine during peptide synthesis, which is crucial for the production of peptides and proteins for experimental analysis .
Drug Synthesis
It serves as an intermediate in the synthesis of pharmaceutical drugs. Its piperidine structure is a common motif in medicinal chemistry, and the compound can be used to create a variety of pharmacologically active molecules.
Biochemical Studies
Researchers use this compound in biochemical studies to investigate the structure and function of biological molecules. It can help in understanding the interaction between different biochemical compounds .
Chemical Biology
In chemical biology, it’s applied to explore the chemical processes within and relating to living organisms. It aids in the modification of biomolecules for better understanding of biological processes .
Therapeutic Agent Development
The compound is significant in the development of therapeutic agents. Its chemical structure allows for the creation of novel compounds with potential therapeutic effects, particularly in the field of neurology and psychiatry due to the piperidine moiety.
Material Science
It has applications in material science, particularly in the development of new materials with biological applications. The Fmoc group can be used to introduce organic functionalities into materials .
Analytical Chemistry
In analytical chemistry, this compound is used as a standard or reagent in chromatography and mass spectrometry to identify and quantify other substances .
Agricultural Chemistry
It may also find applications in agricultural chemistry for the synthesis of agrochemicals. The piperidine ring is a common structure in many pesticides and herbicides .
Safety and Hazards
Mechanism of Action
- Interaction with Targets : Upon deprotection during peptide synthesis, the Fmoc group undergoes nucleophilic attack by the amino group of the next amino acid. This reaction liberates HCl, which is neutralized by a base .
- Solid-Phase Peptide Synthesis (SPPS) : The Fmoc group allows efficient and rapid peptide assembly on a solid support, making it valuable for research in proteomics and post-genomic studies .
Mode of Action
properties
IUPAC Name |
9H-fluoren-9-ylmethyl 3-(aminomethyl)piperidine-1-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2.ClH/c22-12-15-6-5-11-23(13-15)21(24)25-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20;/h1-4,7-10,15,20H,5-6,11-14,22H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXCUFDCDDVCDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373394 | |
Record name | (9H-Fluoren-9-yl)methyl 3-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminomethyl-1-N-Fmoc-piperidine hydrochloride | |
CAS RN |
669713-56-8 | |
Record name | 1-Piperidinecarboxylic acid, 3-(aminomethyl)-, 9H-fluoren-9-ylmethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=669713-56-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (9H-Fluoren-9-yl)methyl 3-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 669713-56-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.